4,16-Dihydroxystanozolol

Description

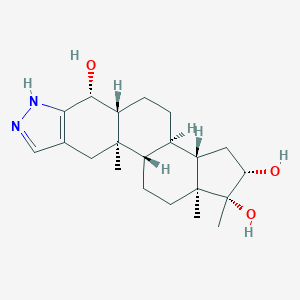

Structure

3D Structure

Properties

CAS No. |

125590-77-4 |

|---|---|

Molecular Formula |

C21H32N2O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(1S,2R,9R,10R,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,16,17-triol |

InChI |

InChI=1S/C21H32N2O3/c1-19-9-11-10-22-23-17(11)18(25)14(19)5-4-12-13(19)6-7-20(2)15(12)8-16(24)21(20,3)26/h10,12-16,18,24-26H,4-9H2,1-3H3,(H,22,23)/t12-,13+,14+,15+,16+,18-,19-,20+,21+/m1/s1 |

InChI Key |

BRYNGAICAJXOCY-HPRNJEQCSA-N |

SMILES |

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4O)NN=C5)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=C([C@@H]4O)NN=C5)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4O)NN=C5)C |

Synonyms |

4,16-dihydroxystanozolol 4,16-dihydroxystanozolol, (4beta,5alpha,16alpha,17beta)-isome |

Origin of Product |

United States |

Contextualization of 4,16 Dihydroxystanozolol As a Major Stanozolol Metabolite

4,16-Dihydroxystanozolol is a significant product of the phase I metabolism of stanozolol (B1681124), a synthetic anabolic steroid derived from dihydrotestosterone. ontosight.airesearchgate.net Following administration, stanozolol undergoes extensive biotransformation in the body, leading to the formation of several hydroxylated and conjugated metabolites. researchgate.netnih.gov Among these, this compound is recognized as one of the main urinary metabolites, alongside other key compounds such as 3'-hydroxystanozolol (B1257409) and 16β-hydroxystanozolol. researchgate.netdshs-koeln.dedshs-koeln.de

The formation of this compound involves hydroxylation at both the 4 and 16 positions of the stanozolol molecule. nih.govontosight.ai This metabolic process is a crucial aspect of the body's mechanism to increase the polarity of the steroid, thereby facilitating its excretion. nih.gov The presence of this dihydroxylated metabolite in urine is a definitive indicator of stanozolol administration. ontosight.ai

The specific isomer (4beta,5alpha,16alpha,17beta)-4,16-dihydroxystanozolol highlights the precise spatial arrangement of the hydroxyl groups, which is critical for its analytical identification and its interaction with analytical instruments. ontosight.ai While the parent compound, stanozolol, may be present in urine at very low concentrations, its metabolites, including this compound, are often detectable for a more extended period, making them more reliable markers for detection. researchgate.net

Significance of 4,16 Dihydroxystanozolol in Anabolic Steroid Metabolic Profiling Studies

The detection of 4,16-dihydroxystanozolol is of paramount importance in the field of anti-doping science and is a cornerstone of metabolic profiling for stanozolol (B1681124) abuse. ontosight.aiontosight.ai Anti-doping laboratories routinely screen for a panel of stanozolol metabolites to confirm the use of this prohibited substance. dshs-koeln.deresearchgate.net The inclusion of this compound in these screening procedures significantly enhances the ability to detect stanozolol use, particularly in cases where the parent drug or other metabolites are present at low levels. ugent.be

One of the key aspects of its significance is its potential for long-term detection. researchgate.netnih.gov Research has indicated that certain metabolites of stanozolol can be detected in urine for an extended period after administration has ceased. nih.govresearchgate.net In some instances, this compound has been shown to be a valuable long-term metabolite, extending the window of detection for stanozolol misuse. nih.govresearchgate.net

The analytical techniques most commonly employed for the detection of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ontosight.aiontosight.ai These methods offer the high sensitivity and specificity required to identify and quantify the metabolite in complex biological matrices like urine. dshs-koeln.dedshs-koeln.de The development of sophisticated analytical methods has been crucial in solidifying the role of this compound as a reliable marker in doping control.

Historical Perspective on the Discovery and Characterization of Stanozolol Metabolites, Including 4,16 Dihydroxystanozolol

Phase I Metabolism: Hydroxylation Mechanisms Underlying this compound Formation

The initial and crucial step in the formation of this compound is the hydroxylation of the parent stanozolol molecule. This process involves the addition of hydroxyl (-OH) groups to specific positions on the steroid's core structure.

The formation of this compound is the result of two distinct hydroxylation events occurring at the C-4 and C-16 positions of the androstane (B1237026) nucleus of stanozolol. nih.gov Research has identified several monohydroxylated metabolites of stanozolol, including 4β-hydroxystanozolol, 16α-hydroxystanozolol, and 16β-hydroxystanozolol. nih.govdshs-koeln.de The subsequent hydroxylation of these intermediates leads to the formation of dihydroxylated metabolites, including isomers of this compound. nih.gov The regioselectivity of these enzymatic reactions is a key determinant of the final metabolic profile of stanozolol.

Identified Hydroxylated Metabolites of Stanozolol

| Metabolite | Position of Hydroxylation |

| 4β-hydroxystanozolol | C-4 |

| 16α-hydroxystanozolol | C-16 |

| 16β-hydroxystanozolol | C-16 |

| 3'-hydroxystanozolol (B1257409) | Pyrazole (B372694) ring |

This table summarizes the primary sites of hydroxylation on the stanozolol molecule during Phase I metabolism.

The hydroxylation of stanozolol is not a spontaneous chemical reaction but is catalyzed by a specific family of enzymes.

The primary catalysts for the hydroxylation of steroids like stanozolol are the cytochrome P450 (CYP) monooxygenases. mdpi.commdpi.com These enzymes are a large family of heme-containing proteins primarily found in the liver, responsible for the metabolism of a wide array of foreign compounds (xenobiotics) and endogenous substances. mdpi.comresearchgate.net In the context of stanozolol, specific CYP isoforms recognize the steroid as a substrate and facilitate the insertion of an oxygen atom, derived from molecular oxygen, into a C-H bond, resulting in a hydroxyl group.

The catalytic cycle of cytochrome P450 enzymes is a complex process. It begins with the binding of the substrate, stanozolol, to the active site of the enzyme. researchgate.net This is followed by a series of electron transfer steps, ultimately leading to the activation of molecular oxygen and the formation of a highly reactive iron-oxo species. mdpi.com This powerful oxidizing agent is responsible for abstracting a hydrogen atom from the steroid backbone and subsequently delivering a hydroxyl group to that position. The specific CYP enzymes involved can exhibit high regioselectivity, preferentially hydroxylating certain positions on the stanozolol molecule. researchgate.net

The hydroxylation at the C-4 and C-16 positions can result in different stereoisomers of this compound, depending on the orientation of the newly introduced hydroxyl groups (alpha or beta). For instance, studies have identified two isomers of 4β,16-dihydroxystanozolol. nih.gov The specific isomer produced, such as (4beta,5alpha,16alpha,17beta)-4,16-dihydroxystanozolol, is determined by the three-dimensional structure of the enzyme's active site and its interaction with the stanozolol molecule. ontosight.ai This stereospecificity is a hallmark of enzymatic catalysis.

Enzymatic Systems Implicated in this compound Biogenesis

Phase II Metabolism: Conjugation of this compound

Following Phase I hydroxylation, the more polar this compound undergoes Phase II conjugation reactions. uomus.edu.iqreactome.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the hydroxyl groups of the metabolite. nih.govnih.govdrughunter.com This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increases the water solubility of the metabolite, facilitating its elimination from the body, primarily through urine. uomus.edu.iqnih.govdrughunter.com The majority of stanozolol metabolites, including the dihydroxylated forms, are excreted as glucuronide and sulfate conjugates. dshs-koeln.depharmacompass.comwikipedia.org

Phase II Conjugation Enzymes

| Enzyme Family | Conjugating Agent |

| UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid |

| Sulfotransferases (SULTs) | Sulfate |

This table lists the major enzyme families responsible for the conjugation of stanozolol metabolites.

Glucuronidation Pathways of Dihydroxystanozolol Metabolites

Following Phase I hydroxylation, the resulting metabolites, including this compound, undergo Phase II metabolism, primarily through glucuronidation. dshs-koeln.dewikipedia.org This process involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the steroid, further increasing its water solubility and facilitating its excretion from the body. wikipedia.orguit.no

In humans, the major metabolic products of stanozolol are excreted in the urine as glucuronidated conjugates. dshs-koeln.de This includes the dihydroxylated metabolites. dshs-koeln.de The detection of these glucuronidated conjugates is a key strategy in anti-doping analysis. dshs-koeln.deuit.no While specific research on the glucuronidation of this compound is limited, the general pathway for other hydroxylated stanozolol metabolites involves the action of UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the steroid.

Sulfation Pathways of Dihydroxystanozolol Metabolites

In addition to glucuronidation, sulfation is another important Phase II metabolic pathway for steroids. nih.govresearchgate.net This reaction involves the transfer of a sulfonate group to a hydroxyl group, catalyzed by sulfotransferase enzymes. While sulfation of stanozolol metabolites has been studied, specific details regarding the sulfation of this compound are not as extensively documented as glucuronidation. nih.govresearchgate.net

Research has shown that sulfation is a significant metabolic route for stanozolol, with eleven sulfate metabolites having been detected and characterized. nih.govresearchgate.net However, these studies have not definitively identified sulfated conjugates of this compound. It is known that in horses, 16α/β-hydroxystanozolol metabolites primarily bind with sulfuric acid. researchgate.net This suggests that dihydroxylated metabolites containing a 16-hydroxyl group could potentially undergo sulfation. Further investigation is needed to confirm the presence and significance of sulfated this compound conjugates.

Comparative Metabolic Studies of Stanozolol in Various Research Models Yielding this compound

The metabolism of stanozolol, including the formation of this compound, has been investigated in various research models to understand its biotransformation and to identify metabolites for detection purposes.

In Vitro Biotransformation Investigations Utilizing Liver Microsomes and Recombinant Enzymes

In vitro studies using liver microsomes are a valuable tool for elucidating metabolic pathways. the-ltg.org Equine liver microsomes have been shown to generate all the major phase-1 metabolites of stanozolol that are observed in vivo. nih.gov These in vitro systems provide a cleaner and more concentrated source of metabolites for analysis compared to in vivo samples. the-ltg.org

The use of recombinant enzymes has also been employed to identify the specific cytochrome P450 (CYP) isoforms responsible for stanozolol metabolism. For instance, in equine studies, an enzyme related to CYP2C8 has been suggested to be responsible for the production of 16-hydroxy-stanozolol metabolites. nih.govresearchgate.net While these studies have focused on monohydroxylated metabolites, the formation of this compound would likely involve a sequence of hydroxylation reactions catalyzed by these or other CYP enzymes. However, a study using human seminal vesicle S9 fractions did not detect any metabolites of stanozolol, indicating tissue-specific differences in metabolic capacity. mdpi.com

Excretion Profiling in Animal Models (e.g., Bovine, Canine, Murine)

Excretion studies in various animal models have provided valuable insights into the species-specific metabolism of stanozolol.

Bovine: In cattle, 16β-hydroxystanozolol is a main metabolite. hilarispublisher.com Studies have also investigated the presence of this compound in bovine urine as a conjugated metabolite. researchgate.net

Canine: The major phase I biotransformation in dogs is hydroxylation to 6α-hydroxystanozolol, which is then excreted as a glucuronide conjugate. nih.gov This highlights a significant species difference compared to humans and other animals where 16- and 3'-hydroxylation are more prominent.

Murine: A study using chimeric uPA-SCID mice identified four additional metabolites of stanozolol not previously seen in human studies, demonstrating the potential of this model to reveal novel metabolic pathways. nih.gov

The following table summarizes key findings from excretion profiling studies in different animal models.

| Animal Model | Key Stanozolol Metabolites Identified | Reference |

| Bovine | 16β-hydroxystanozolol, this compound (conjugated) | researchgate.nethilarispublisher.com |

| Canine | 6α-hydroxystanozolol (as glucuronide conjugate) | nih.gov |

| Murine (uPA-SCID) | Four novel metabolites in addition to those found in humans | nih.gov |

| Equine | Hydroxylated metabolites at C3, C4, C6, and C16 | hilarispublisher.com |

Identification of Species-Specific Metabolic Differences and Similarities in this compound Production

Comparative metabolic studies reveal both common and distinct pathways for stanozolol biotransformation across species. While hydroxylation is a universal initial step, the preferred sites of hydroxylation can vary significantly.

Similarities:

Hydroxylation at the C-16 position is a common metabolic pathway in humans, equines, and bovines. nih.govhilarispublisher.com

The formation of dihydroxylated metabolites, including isomers of this compound, has been observed in humans and is also investigated in bovine models. nih.govresearchgate.net

Differences:

The major canine metabolite is 6α-hydroxystanozolol, a pathway that is not prominent in humans. nih.gov

In humans, 3'-hydroxystanozolol is a major metabolite, alongside 16-hydroxystanozolol. nih.govdshs-koeln.de

The specific isomers of this compound and their relative abundance may differ between species.

These species-specific differences underscore the importance of using appropriate animal models in metabolic research and for the development of effective anti-doping detection methods.

Advanced Sample Preparation Techniques for Dihydroxystanozolol Analysis

Effective sample preparation is paramount for the successful analysis of this compound, aiming to isolate the analyte from complex biological matrices, eliminate interfering substances, and concentrate it to detectable levels. arborassays.com

Enzymatic Hydrolysis Protocols for Conjugated Metabolites

Stanozolol and its metabolites, including this compound, are primarily excreted in urine as glucuronide conjugates. dshs-koeln.denih.govresearchgate.net To enable their extraction and analysis, these conjugates must first be cleaved through enzymatic hydrolysis. Beta-glucuronidase enzymes are commonly employed for this purpose. nih.govsigmaaldrich.com

The efficiency of enzymatic hydrolysis is influenced by several factors, including the choice of enzyme, temperature, pH, and incubation time. A study on the hydrolysis of conjugated steroid metabolites evaluated various enzyme preparations, including those from Helix pomatia, bovine liver, limpets, and abalone entrails. rsc.org The research indicated that optimal conditions for hydrolysis with abalone entrails were found to be an incubation period of 20 hours at 42°C with the pH adjusted to 5.2. rsc.org Another study investigating different β-glucuronidase sources found that the enzyme from E. coli showed high initial activity but tended to lose its efficacy at 60°C after one hour, while the enzyme from limpets achieved over 95% conversion of codeine glucuronide under the same conditions. sigmaaldrich.com For the hydrolysis of stanozolol metabolites, a common protocol involves the use of β-glucuronidase from Helix pomatia at 60°C for one hour. nih.gov A standard operating procedure for stanozolol analysis specifies hydrolysis with Helix pomatia enzyme overnight at 37°C after adjusting the urine sample to pH 5.2 with an acetate (B1210297) buffer. rivm.nl

Table 1: Comparison of Enzymatic Hydrolysis Conditions for Steroid Metabolites

| Enzyme Source | Optimal Temperature | Optimal pH | Incubation Time | Reference |

| Abalone Entrails | 42°C | 5.2 | 20 hours | rsc.org |

| Helix Pomatia | 37°C | 5.2 | Overnight | rivm.nl |

| Helix Pomatia | 60°C | Not Specified | 1 hour | nih.gov |

| Limpet | 60°C | Not Specified | >1 hour | sigmaaldrich.com |

This table presents a summary of various enzymatic hydrolysis conditions reported for the cleavage of conjugated steroid metabolites.

Extraction Methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Following enzymatic hydrolysis, extraction techniques are employed to isolate and purify this compound from the sample matrix. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used.

Solid-Phase Extraction (SPE) is a popular technique due to its selectivity, efficiency in matrix purification, and potential for automation. mdpi.com For the analysis of stanozolol and its metabolites, various SPE sorbents have been investigated. A study comparing different SPE cartridges for the extraction of steroid hormones found that hydrophilic-lipophilic balance (HLB) cartridges provided optimal results with dichloromethane (B109758) as the elution solvent. nih.gov Furthermore, washing the cartridge with an acetone-water mixture (50:50, v/v) before elution significantly reduced impurities. nih.gov Another study developed an optimized mixed-mode SPE method that effectively reduced matrix interference and achieved extraction recoveries of 74% to 81% for stanozolol and its metabolites. nih.gov For the purification of 3'-hydroxy-stanozolol, Oasis MCX cartridges have been shown to be effective, with a washing step using HCl and methanol (B129727), followed by elution with methanol containing 1% ammonium (B1175870) hydroxide. nih.gov A standard procedure for stanozolol metabolites involves the use of an amino SPE column conditioned with a methanol/water mixture. rivm.nl

Liquid-Liquid Extraction (LLE) is another common technique for the extraction of steroid metabolites. arborassays.com A standard protocol for stanozolol analysis utilizes LLE as part of the clean-up process. rivm.nl For the extraction of 16β-hydroxystanozolol from urine, a method involving extraction over a modified diatomaceous earth column with a diisopropyl ether-isooctane mixture has been described. nih.gov A two-step LLE protocol using a chloroform-methanol mixture followed by a methanol-water mixture has been shown to improve the coverage of metabolites in untargeted studies. nih.gov

Table 2: Overview of Extraction Methodologies for Stanozolol Metabolites

| Extraction Technique | Sorbent/Solvent System | Key Parameters | Reference |

| Solid-Phase Extraction | Hydrophilic-Lipophilic Balance (HLB) | Elution with dichloromethane | nih.gov |

| Solid-Phase Extraction | Mixed-Mode | Not specified | nih.gov |

| Solid-Phase Extraction | Oasis MCX | Elution with methanol containing 1% ammonium hydroxide | nih.gov |

| Solid-Phase Extraction | Amino | Conditioned with methanol/water | rivm.nl |

| Liquid-Liquid Extraction | Diisopropyl ether-isooctane | Used with a modified diatomaceous earth column | nih.gov |

| Liquid-Liquid Extraction | Chloroform-methanol followed by methanol-water | Two-step protocol | nih.gov |

This table summarizes various solid-phase and liquid-liquid extraction methods used in the analysis of stanozolol metabolites.

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Performance

Derivatization is a chemical modification process employed to improve the volatility, thermal stability, and chromatographic behavior of analytes for gas chromatography (GC) analysis, and to enhance their ionization efficiency for mass spectrometry (MS). youtube.com For hydroxylated stanozolol metabolites like this compound, derivatization is often a necessary step for GC-MS analysis.

A common derivatization approach for steroids involves a two-step process of methoximation followed by silylation. youtube.com Methoximation converts aldehyde and keto groups into oximes, which protects them and reduces the formation of multiple derivatives. youtube.com Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, thereby increasing the volatility of the analyte. youtube.com A specific protocol for the derivatization of 3'-hydroxy-stanozolol involves dissolving the dried extract in a mixture of MSTFA, iodo-TMS, and dithioerythritol (B556865) (1000:2:2, v/v/w) and incubating at 60°C for 15 minutes. nih.gov Derivatization has also been utilized to improve the detection of 16β-hydroxystanozolol in LC-MS/MS analysis, where the derivative showed more abundant and reproducible diagnostic ions compared to the underivatized compound. nih.gov

Chromatographic Separation Principles and Applications for this compound

Chromatographic techniques, primarily gas chromatography (GC) and liquid chromatography (LC), are the cornerstones for the separation of this compound from other metabolites and endogenous compounds prior to its detection by mass spectrometry.

Gas Chromatography (GC) Method Development for Dihydroxystanozolol Derivatives

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of derivatized stanozolol metabolites. The development of a GC method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve optimal separation. A study on the analysis of stanozolol and its metabolites employed GC-Orbitrap high-resolution MS, which provided high sensitivity and confident identification of the target compounds. nih.gov Another method for the confirmation of 3'-hydroxy-stanozolol utilized gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov The separation of stanozolol metabolites is typically performed on a capillary column, such as a DB-1701 column. nih.gov

Liquid Chromatography (LC) Method Development for Dihydroxystanozolol and its Conjugates

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of stanozolol metabolites due to its high sensitivity, specificity, and ability to analyze conjugated metabolites directly. thermofisher.com

The development of an LC method focuses on the selection of an appropriate column, mobile phase composition, and gradient elution program. A study on the detection of stanozolol metabolites used a precursor ion scan mode in LC-MS/MS to specifically target these compounds. nih.gov For the analysis of 16β-hydroxystanozolol, a method was developed using LC-MS/MS that allowed for detection at the sub-ppb level. nih.gov A standard operating procedure for stanozolol and its metabolites specifies the use of a high-performance liquid chromatography (HPLC) system with a mobile phase consisting of an ammonium acetate buffer in a methanol/water mixture. rivm.nl The gradient elution starts with a higher aqueous content and progresses to a higher organic content to effectively separate the analytes. rivm.nl The use of a C18 column is common for the separation of stanozolol and its metabolites. nih.gov

Optimization of Stationary Phases and Mobile Phases for Enhanced Separation Resolution

The effective chromatographic separation of this compound from other endogenous and exogenous compounds is fundamental for accurate analysis. This is primarily achieved through High-Performance Liquid Chromatography (HPLC), where the choice of stationary and mobile phases is critical.

Reversed-phase (RP) chromatography is the predominant mode of separation for stanozolol and its metabolites. Stationary phases like C18 or specialized columns such as the Kinetex XB are employed to retain the analytes based on their hydrophobicity. researchgate.net

Optimization of the mobile phase is crucial for achieving the desired separation resolution and peak shape. This involves adjusting solvent composition, pH, and the inclusion of additives. Both isocratic and gradient elution methods are utilized. researchgate.netrivm.nl Gradient elution is often preferred as it can effectively separate a range of metabolites with varying polarities within a single run. For instance, a common approach involves a gradient with a polar aqueous mobile phase (Eluent A) and a less polar organic mobile phase (Eluent B). rivm.nl Additives like ammonium acetate or formic acid are frequently incorporated into the mobile phase to improve ionization efficiency in mass spectrometry and enhance peak shape. researchgate.netnih.gov A mobile phase containing a methanol-water gradient with 5 mM ammonium acetate and 0.01% acetic acid has been found to be highly effective for this purpose. researchgate.net

Table 1: Examples of Mobile Phase Compositions for Stanozolol Metabolite Analysis

| Component | Elution Type | Mobile Phase A | Mobile Phase B | Source |

|---|---|---|---|---|

| HPLC-MS | Gradient | 5 mmol/l ammonium acetate in methanol/water (10/90 v/v) | Methanol/water (90/10 v/v) | rivm.nl |

| LC/ESI-MS/MS | Gradient | Water with 5 mM ammonium acetate and 0.01% acetic acid | Methanol with 5 mM ammonium acetate and 0.01% acetic acid | researchgate.net |

Mass Spectrometric Approaches for Structural Elucidation and Detection of this compound

Mass spectrometry (MS) is the definitive technique for the structural confirmation and sensitive detection of this compound. It is typically coupled with either gas chromatography (GC) or liquid chromatography (LC).

Historically, GC-MS has been a cornerstone for steroid analysis. However, due to the low volatility and poor chromatographic behavior of hydroxylated steroids like this compound, a chemical derivatization step is mandatory prior to analysis. researchgate.netwur.nl This process replaces active hydrogen atoms on hydroxyl groups with non-polar protecting groups, which enhances thermal stability and volatility. Common derivatization approaches include silylation to form trimethylsilyl (TMS) ethers or acylation using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net For instance, a method for detecting stanozolol metabolites in cattle involved enzymatic hydrolysis, purification, and subsequent derivatization with HFBA before GC-MS analysis. nih.gov

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. This creates a characteristic mass spectrum that serves as a "fingerprint" for the compound, allowing for confident structural confirmation. researchgate.netnih.gov The mass spectral features of dihydroxylated stanozolol metabolites, such as this compound, have been characterized using GC-MS with EI ionization. researchgate.net Analysis of the N-HFB derivative of stanozolol, for example, reveals characteristic fragmentations that can be confirmed with high-resolution mass spectrometry. researchgate.net The fragmentation patterns provide structural information based on the neutral losses and the remaining charged fragments.

In contrast to EI, Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation. Its primary utility is the generation of an abundant protonated molecule or an adduct ion, which clearly indicates the molecular weight of the analyte. This is particularly valuable when the molecular ion is weak or absent in the EI spectrum. In multi-laboratory studies analyzing stanozolol metabolites, negative chemical ionization (NCI) has been employed. researchgate.net NCI is highly sensitive for electronegative compounds, such as the heptafluorobutyric derivatives of steroids, and provides complementary information to EI for unambiguous identification.

Modern analytical strategies increasingly favor Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound. ontosight.airesearchgate.net The principal advantage of this technique is its ability to analyze polar, non-volatile, and thermally labile compounds in their native state, thereby eliminating the need for derivatization. This is especially important for this compound, which is primarily excreted in urine as a glucuronide conjugate. dshs-koeln.de LC-MS/MS allows for the direct detection of these phase II conjugates, which can enhance the sensitivity and extend the detection window compared to analyzing the free aglycone after hydrolysis. dshs-koeln.de

The choice of ionization source is a critical parameter in developing a robust LC-MS/MS method.

Electrospray Ionization (ESI) is highly effective for polar and pre-ionized molecules, making it ideal for analyzing steroid glucuronides. dshs-koeln.deresearchgate.net It can be operated in both positive and negative ion modes. For glucuronidated metabolites of stanozolol, including the dihydroxy- form, negative ESI mode is particularly useful, as it readily forms an abundant deprotonated molecule [M-H]⁻ (e.g., at m/z 519 for the dihydroxystanozolol glucuronide). dshs-koeln.de Positive ESI mode is also effective, producing a protonated molecule [M+H]⁺ (e.g., at m/z 521 for the dihydroxystanozolol glucuronide), largely due to the high proton affinity of the pyrazole ring in the stanozolol structure. dshs-koeln.dedshs-koeln.de Optimization of ESI parameters such as spray voltage and capillary temperature is essential for maximizing signal intensity. dshs-koeln.de

Atmospheric Pressure Chemical Ionization (APCI) is another widely used interface suitable for a broad range of analytes, including those with moderate to low polarity. researchgate.netrivm.nl It is often used for the analysis of the free steroid metabolites following hydrolysis. Standard operating procedures for stanozolol metabolite analysis have been developed using APCI in positive ion mode. rivm.nl Optimization typically involves adjusting the vaporizer and nebulizer temperatures to ensure efficient desolvation and ionization of the target analytes. rivm.nl

Table 2: Example Mass Spectrometry Ionization Parameters for Stanozolol Metabolites

| Parameter | Setting | Ionization Mode | Analyte Form | Source |

|---|---|---|---|---|

| Spray Voltage | 4500 V | Positive/Negative ESI | Glucuronide Conjugate | dshs-koeln.de |

| Capillary Temperature | 350 °C | Positive/Negative ESI | Glucuronide Conjugate | dshs-koeln.de |

| Collision Gas Pressure | 1.5 mTorr (Argon) | Positive/Negative ESI | Glucuronide Conjugate | dshs-koeln.de |

| Ionization Mode | Positive APCI | Positive APCI | Free Metabolite | rivm.nl |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Assignment

High-resolution mass spectrometry (HRMS), utilizing instruments such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.govCurrent time information in Bangalore, IN. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov

For this compound, HRMS would be employed to confirm its molecular formula (C₂₁H₃₂N₂O₂). The high resolving power of these instruments also aids in separating the analyte signal from background interferences, thereby improving the quality of the data. Current time information in Bangalore, IN. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for both the identification of unknown metabolites and the confirmation of known analytes in complex matrices. nih.gov

Ion Trap Mass Spectrometry (LC-MSn) for Comprehensive Fragmentation Pathway Elucidation

Ion trap mass spectrometers have the unique capability of performing multiple stages of fragmentation (MSⁿ) within the same analyzer. organicchemistrydata.org This allows for a detailed elucidation of the fragmentation pathways of a compound. For this compound, an LC-MSⁿ experiment would begin with the isolation and fragmentation of the precursor ion (MS²). Subsequently, a specific product ion from the MS² spectrum can be further isolated and fragmented (MS³), and this process can be repeated. bas.bg

This detailed fragmentation data provides rich structural information, helping to pinpoint the locations of the hydroxyl groups and understand the fragmentation behavior of the steroid backbone and the pyrazole ring. organicchemistrydata.orgbas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Confirmation

While mass spectrometry provides valuable information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of its chemical structure and stereochemistry. rivm.nlnih.gov The synthesis and characterization of steroid metabolites often rely on detailed NMR analysis. nih.govsepscience.com

For this compound, a suite of NMR experiments would be necessary for complete structural assignment:

¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, including the relative orientations of the hydroxyl groups and methyl groups.

Although specific NMR data for this compound is not widely published, the application of these standard NMR techniques would be indispensable for its unambiguous structural and stereochemical characterization. bas.bgut.eeresearchgate.net

Method Validation Criteria for Academic Research and Analytical Performance Assessment

The validation of an analytical method ensures that it is reliable and suitable for its intended purpose. Key validation parameters include sensitivity, specificity, linearity, accuracy, and precision.

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often described by the limit of detection (LOD) and the limit of quantification (LOQ). sepscience.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.

The determination of LOD and LOQ is crucial for ensuring that the analytical method is sensitive enough for the intended application. For instance, in doping control research, very low detection limits are often required. The LOD and LOQ are typically determined by analyzing blank samples and samples spiked with low concentrations of the analyte and are often defined based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for LOD and 10 for LOQ.

Table 2: Illustrative Method Performance Data for Stanozolol Metabolites in Urine

| Analyte | Method | Matrix | LOD | LOQ |

| 16β-Hydroxystanozolol | HPLC-MS | Urine | 1 ng/mL | Not Reported |

| 4β-Hydroxystanozolol | HPLC-MS | Urine | 1 ng/mL | Not Reported |

| 18-hydroxycortisol | LC-MS/MS | Urine | Not Reported | 0.26 nmol/L |

This table presents examples of LOD and LOQ values for other steroid metabolites to illustrate the typical sensitivity of such analytical methods. nih.gov

Synthetic Strategies and Reference Material Preparation for 4,16 Dihydroxystanozolol

Chemical Synthesis Routes for Specific 4,16-Dihydroxystanozolol Isomers

The chemical synthesis of specific isomers of this compound presents significant regiochemical and stereochemical challenges. While various isomers, including 4β,16α- and 4β,16β-dihydroxystanozolol, have been identified as metabolites resulting from the biotransformation of stanozolol (B1681124), detailed multi-step chemical synthesis pathways for these dihydroxylated forms are not extensively documented in scientific literature. researchgate.netnih.gov Research has more frequently focused on the synthesis of mono-hydroxylated stanozolol metabolites, such as 4β-hydroxystanozolol and 16β-hydroxystanozolol, to serve as reference materials for confirming their structural assignments in metabolic studies. nih.govresearchgate.net

The synthesis of dihydroxylated isomers would theoretically involve a complex, multi-step process. Such a synthesis would likely require:

Selective Protection: Initial protection of the existing hydroxyl group and the pyrazole (B372694) nitrogen atoms to prevent unwanted side reactions.

Regio- and Stereoselective Hydroxylation: Introduction of hydroxyl groups at the C4 and C16 positions. This is the most challenging step, as controlling the specific stereochemistry (α or β) at both positions requires sophisticated synthetic methods.

Deprotection: Removal of the protecting groups to yield the final dihydroxylated product.

Chromatographic Separation: Extensive purification, likely using techniques such as High-Performance Liquid Chromatography (HPLC), to isolate the desired specific isomer from a potential mixture of other isomers generated during the reaction. nih.gov

The difficulty in controlling the diastereoselectivity of these reactions often makes direct chemical synthesis an inefficient option for producing specific isomers. dshs-koeln.de Consequently, alternative methods are often favored for obtaining these reference compounds.

Enzyme-Assisted Synthesis of this compound Conjugates for Reference Purposes

Due to the challenges of direct chemical synthesis and the fact that metabolites are often excreted as conjugates, enzyme-assisted synthesis is a valuable alternative for preparing reference materials. dshs-koeln.de This approach is particularly useful for producing glucuronidated forms of stanozolol metabolites, which are crucial for long-term detection in anti-doping screening. researchgate.netdshs-koeln.de

The process typically involves simulating the Phase II metabolism that occurs in the body. Human Liver Microsomes (HLM) are frequently used as they contain the necessary enzymes, primarily UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation reaction. dshs-koeln.de

Typical Protocol for Enzyme-Assisted Synthesis:

Substrate Preparation: The aglycone (the non-conjugated metabolite, in this case, a specific isomer of this compound) is dissolved in a suitable solvent.

Incubation: The aglycone is added to a reaction mixture containing HLM and co-factors essential for the enzymatic reaction, such as the UGT reaction mix.

Reaction Conditions: The mixture is incubated at a physiological temperature (e.g., 37°C) to allow the enzymatic conjugation to occur. dshs-koeln.de

Purification: Following incubation, the synthesized conjugate is purified from the reaction mixture.

This in vitro synthesis provides a reliable method for producing glucuronide conjugates that are often not commercially available, overcoming the difficulties of chemical synthesis. dshs-koeln.de

Preparation and Comprehensive Characterization of Analytical Reference Standards, including Isotope-Labeled Analogs

The preparation of high-quality analytical reference standards is critical for the accuracy and reliability of scientific results. molaid.com Whether obtained through chemical synthesis, enzyme-assisted synthesis, or isolation from biological matrices, the resulting material must undergo rigorous characterization to confirm its identity, purity, and concentration. molaid.comresearchgate.net

Characterization Techniques: A combination of analytical techniques is employed to fully characterize reference standards:

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound and to separate it from any impurities or isomers. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and structural features of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation data that further elucidates the structure. nih.govdshs-koeln.de

A Certificate of Analysis (CoA) is issued for a reference standard, detailing its identity, purity, and other relevant properties.

Isotope-Labeled Analogs: For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are essential. These standards, where one or more atoms are replaced with a heavier isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), are chemically identical to the analyte but have a different mass. This allows for precise quantification by correcting for variations during sample preparation and analysis.

The synthesis of isotope-labeled this compound would involve incorporating isotopically labeled precursors at a metabolically stable position within the molecule during a multi-step chemical synthesis.

Computational and in Silico Approaches in 4,16 Dihydroxystanozolol Research

Prediction of Stanozolol (B1681124) Hydroxylation Sites Leading to 4,16-Dihydroxystanozolol

The formation of this compound involves two hydroxylation reactions on the parent stanozolol molecule. Predicting the specific sites of metabolism is a key area of computational research. In silico tools play a significant role in identifying which carbon atoms are most susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. core.ac.ukmdpi.comnih.gov

Computational models like MetaSite are employed to predict the metabolic fate of compounds. core.ac.uk These programs use a knowledge-based approach, comparing the three-dimensional structure of a substrate, such as stanozolol, with the active sites of various CYP isoforms. core.ac.ukpensoft.net By considering the chemical reactivity of each atom in the substrate, these tools can predict the most probable sites of metabolism. core.ac.uk For stanozolol, the biotransformation is known to involve the formation of mono- and dihydroxylated metabolites. ugent.bedshs-koeln.de The most abundant mono-hydroxylated metabolites are 3'-hydroxystanozolol (B1257409), 4β-hydroxystanozolol, and 16β-hydroxystanozolol. dshs-koeln.de The presence of this compound suggests that both the C4 and C16 positions are susceptible to enzymatic attack. nih.gov

The prediction of hydroxylation sites is based on several factors, including the accessibility of the site to the enzyme's active center and the chemical reactivity of the C-H bond. Computational software can model these interactions and provide a ranked list of potential hydroxylation sites.

Table 1: In Silico Tools for Predicting Xenobiotic Metabolism

| Tool | Approach | Key Features |

| BioTransformer | Simulates Phase I and Phase II metabolic reactions. | Predicts a large number of potential metabolites. |

| Meteor Nexus | Knowledge-based expert system that correlates structural patterns with known biotransformations. | Predicts plausible metabolite structures based on curated data. pensoft.net |

| TIMES (TIssue MEtabolism Simulator) | Simulates metabolic pathways in various tissues. | Includes a wide range of biotic and abiotic reactions. |

| QSAR Toolbox | Utilizes quantitative structure-activity relationships to predict metabolic fate. | Incorporates a vast library of metabolic reactions. |

This table summarizes various in silico tools that can be utilized for the prediction of metabolic pathways of compounds like stanozolol. frontiersin.org

Molecular Modeling and Docking Studies of Stanozolol and Metabolites with Enzyme Active Sites

Molecular modeling and docking studies provide insights into the binding of stanozolol and its metabolites to the active sites of metabolizing enzymes, primarily CYP enzymes. nih.gov These computational techniques are essential for understanding the enzyme-substrate interactions that lead to the formation of metabolites like this compound. Stanozolol itself has been shown to interact strongly with cytochrome P450. researchgate.net

Docking simulations can predict the preferred orientation of a ligand (stanozolol or its metabolites) within the enzyme's active site. nih.gov The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key amino acid residues within the active site that interact with the steroid molecule through hydrogen bonds, van der Waals forces, or hydrophobic interactions.

While specific docking studies for this compound are not widely published, the methodology has been applied to other steroids and their interactions with CYP enzymes. For instance, studies on other steroid substrates have shown how the orientation within the active site determines the position of hydroxylation. nih.gov It is known that stanozolol can inhibit CYP3A4-mediated metabolism of other drugs, suggesting a direct interaction. nih.gov The binding of small molecules to the P450 oxidoreductase (POR) can also influence the specificity of CYP enzymes. nih.gov

Table 2: Key Concepts in Molecular Docking Studies

| Concept | Description | Relevance to this compound Research |

| Ligand | The molecule that binds to the receptor (e.g., stanozolol, this compound). | Understanding its binding pose is crucial for predicting metabolism. |

| Receptor | The macromolecule, typically a protein, to which the ligand binds (e.g., Cytochrome P450). | The structure of the active site determines which ligands can bind and how. |

| Docking Score | A numerical value that represents the predicted binding affinity between the ligand and the receptor. | Helps in ranking different binding poses and comparing the affinity of different metabolites. |

| Binding Pose | The specific orientation and conformation of the ligand within the receptor's active site. | Determines which parts of the molecule are exposed to the catalytic center of the enzyme. |

| Key Residues | Amino acids in the active site that form significant interactions with the ligand. | Identifying these interactions provides a detailed understanding of the binding mechanism. |

In Silico Prediction of Mass Spectrometry Fragmentation Pathways for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the identification of drug metabolites. wikipedia.org In silico prediction of fragmentation pathways is a powerful tool to aid in the structural elucidation of novel metabolites like this compound, especially when authentic reference standards are unavailable. nih.gov

Collision-induced dissociation (CID) is a common technique used in tandem mass spectrometry (MS/MS) to fragment a precursor ion into product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. In silico fragmentation tools can simulate this process and predict the mass-to-charge ratios (m/z) of the expected product ions. nih.gov

For stanozolol and its hydroxylated metabolites, characteristic fragment ions have been identified. nih.govdshs-koeln.dedshs-koeln.de For instance, product ions at m/z 81, 95, and 105 are characteristic of the unmodified pyrazole (B372694) ring of stanozolol. nih.govdshs-koeln.dedshs-koeln.de The presence of a hydroxyl group on the steroid nucleus, as in 4-hydroxystanozolol, can lead to specific fragments, such as the ion at m/z 145. nih.govdshs-koeln.dedshs-koeln.de For a dihydroxylated metabolite like this compound, the predicted fragmentation pattern would be expected to show losses of water molecules from the hydroxyl groups, in addition to the characteristic fragmentation of the stanozolol backbone. The application of LC-MS/MS in precursor ion scan mode has been used to detect urinary stanozolol metabolites, with specific product ions selected to identify metabolites with certain structural features. nih.gov

Table 3: Predicted and Observed Mass Spectrometry Fragments for Stanozolol and its Metabolites

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| Stanozolol | 329 | 81, 95, 105, 297 | Fragmentation of the A- and B-rings. nih.govdshs-koeln.dedshs-koeln.de |

| 4-Hydroxystanozolol | 345 | 145 | Characteristic fragment of the hydroxylated A-ring. nih.govdshs-koeln.dedshs-koeln.de |

| 16-Hydroxystanozolol | 345 | 81, 95, 105 | Fragmentation of the A- and B-rings, indicating an unmodified pyrazole ring. |

| This compound | 361 | Predicted | Expected to show losses of water and characteristic fragments of the stanozolol core. |

This table provides a summary of known and predicted mass spectrometry fragments for stanozolol and its hydroxylated metabolites. The fragmentation of this compound is predicted based on the fragmentation patterns of related compounds.

Emerging Research Directions and Future Perspectives on 4,16 Dihydroxystanozolol

Discovery and Characterization of Novel 4,16-Dihydroxystanozolol Derivatives and Related Metabolites

The biotransformation of stanozolol (B1681124) in the human body is extensive, leading to a variety of metabolites that are crucial for identifying its use. dshs-koeln.deresearchgate.net Stanozolol itself has a unique structure, featuring a pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) framework. dshs-koeln.deontosight.ai Its metabolism primarily involves Phase I reactions, such as hydroxylation, which produce more polar compounds that are more easily excreted. dshs-koeln.deresearchgate.net

Initial studies on stanozolol metabolism identified several monohydroxylated metabolites as key markers. The most abundant of these found in human urine are 3'-hydroxystanozolol (B1257409), 4β-hydroxystanozolol, and 16β-hydroxystanozolol. dshs-koeln.de These metabolites are typically excreted as glucuronide conjugates. researchgate.net

Further investigations have revealed the existence of dihydroxylated metabolites. Early research using gas chromatography-mass spectrometry (GC-MS) tentatively identified four isomeric dihydroxylated metabolites: 3',16α-, 4β,16α-, 3',16β-, and 4β,16β-dihydroxystanozolol. nih.govresearchgate.net Among these, this compound has proven to be a particularly useful long-term marker for stanozolol abuse. researchgate.net A comprehensive study employing a novel high-performance liquid chromatography-multiple reaction monitoring (HPLC-MRM) strategy successfully identified 27 phase I and 21 phase II metabolites of stanozolol, with 13 of the phase I and 14 of the phase II metabolites being previously unreported. researchgate.netnih.gov This highlights the complexity of stanozolol's metabolic pathways and the continuous discovery of new derivatives.

The characterization of these metabolites is fundamental for anti-doping efforts. For instance, understanding the full metabolic profile, including various hydroxylated and conjugated derivatives, allows laboratories to select the most appropriate target compounds for long-term detection. wada-ama.org

Development of Advanced Analytical Platforms for Enhanced Detection Windows and Specificity

The detection of stanozolol and its metabolites has been a significant focus in anti-doping analysis, leading to the development of increasingly sophisticated analytical methods. researchgate.net The primary challenge has been to extend the window of detection, as the parent compound is rapidly metabolized and cleared from the body. researchgate.net

Historically, gas chromatography-mass spectrometry (GC-MS) was the standard method for detecting stanozolol metabolites. usada.org However, this technique often requires complex sample preparation, including derivatization, to make the compounds suitable for analysis. nih.govresearchgate.net

The introduction of liquid chromatography-tandem mass spectrometry (LC-MS/MS) marked a significant advancement. usada.org LC-MS/MS offers several advantages, including reduced sample preparation time and the ability to directly analyze conjugated metabolites, such as glucuronides, without the need for enzymatic hydrolysis. dshs-koeln.de This has improved the sensitivity and specificity of detection for metabolites like 4β-hydroxystanozolol and 16β-hydroxystanozolol. dshs-koeln.de The discovery of new long-term metabolites in 2013, detectable with high sensitivity by LC-MS/MS, dramatically extended the detection window for stanozolol use. usada.org

More recent developments include the use of high-resolution mass spectrometry (HRMS) and specialized scanning techniques. researchgate.net For example, a novel HPLC-MRM strategy has been developed to comprehensively screen for both known and unknown metabolites of stanozolol by targeting characteristic fragment ions. researchgate.netnih.gov This approach has been instrumental in identifying a large number of previously uncharacterized metabolites. researchgate.netnih.gov Furthermore, techniques like gas chromatography-chemical ionization triple quadrupole mass spectrometry (GC-CI-MS/MS) have been explored to increase sensitivity and aid in the structural elucidation of new long-term metabolites. wada-ama.org

These advanced platforms have been crucial in establishing this compound as a reliable long-term marker, as its detection is often possible for a longer period than the more common monohydroxylated metabolites. researchgate.net

Advanced Biochemical Characterization of Enzymes Involved in this compound Biosynthesis

Understanding the enzymatic processes that lead to the formation of this compound is crucial for predicting metabolic profiles and for developing in vitro models for metabolism studies. The biosynthesis of this dihydroxylated metabolite is a result of Phase I metabolism, primarily occurring in the liver.

Research utilizing in vitro systems, such as human liver microsomes (HLM) and S9 fractions, has been pivotal in elucidating these pathways. dshs-koeln.deresearchgate.netmdpi.com HLM contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary catalysts for the oxidative metabolism of many drugs and steroids, including the hydroxylation reactions that produce stanozolol metabolites. researchgate.net

Studies have shown that incubating stanozolol with HLM successfully generates the major Phase I metabolites observed in vivo, confirming the central role of hepatic enzymes. dshs-koeln.deresearchgate.net For example, the formation of 4β-hydroxystanozolol glucuronide and 16β-hydroxystanozolol glucuronide has been achieved in vitro using HLM, demonstrating the complete pathway from the parent drug to its conjugated metabolites can be simulated. dshs-koeln.de While these studies confirm the involvement of liver enzymes, a recent investigation using human seminal vesicle cellular fractions (SV-S9) found no detectable metabolism of stanozolol, suggesting that the seminal vesicle has a very limited role, if any, in its biotransformation. mdpi.comresearchgate.net This reinforces the liver's position as the principal site of stanozolol metabolism.

While the broad family of CYP enzymes is known to be responsible, identifying the specific isoforms involved in the formation of this compound is an ongoing area of research. Studies in other species, such as the equine model, have suggested the involvement of an enzyme related to CYP2C8 in the production of 16-hydroxy-stanozolol metabolites. researchgate.net Further research with specific recombinant human CYP isoforms is needed to precisely characterize the enzymes responsible for each hydroxylation step, including the dual hydroxylations that lead to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.